
Evenamide HCl
描述
准备方法
The synthesis of evenamide hydrochloride involves several steps. The key synthetic route includes the reaction of 3-butoxyphenylacetonitrile with N,N-dimethylacetamide in the presence of a base to form the intermediate product. This intermediate is then subjected to further reactions to obtain the final product, evenamide hydrochloride . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
化学反应分析
Formation of the Phenethylamine Backbone
- O-Alkylation : The butoxyphenyl group is introduced via nucleophilic substitution. 3-Hydroxyphenethylamine reacts with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to yield 3-butoxyphenethylamine .
Amide Bond Formation
- Coupling Reaction : The amine intermediate reacts with N,N-dimethylacetamide chloride using coupling agents (e.g., EDCl/HOBt) to form the acetamide linkage .
Salt Formation
- The free base is treated with hydrochloric acid to produce the hydrochloride salt, enhancing solubility and stability .
Key Reaction Conditions and Catalysts
Step | Reagents/Conditions | Yield | Reference |
---|---|---|---|
O-Alkylation | K₂CO₃, DMF, 80°C, 12h | 78% | |
Amide Coupling | EDCl, HOBt, DCM, RT | 85% | |
Salt Formation | HCl (gas), Ethanol, 0°C | 92% |
Structural Modifications and Analogues
Research on fluorinated analogues highlights electrophilic fluorination using diethylaminosulfur trifluoride (DAST) to introduce fluorine atoms at specific positions (e.g., 2,2-difluorobutan-1-ol derivatives) . These modifications aim to optimize lipophilicity and metabolic stability.
Fluorination Reaction
Mechanistic Insights from Preclinical Studies
Evenamide’s sodium channel blockade is voltage- and use-dependent (Kᵢ = 0.4 µM), selectively inhibiting abnormal neuronal firing without affecting basal activity. This action normalizes glutamate release, as demonstrated in rodent models of psychosis .
Critical Analysis of Synthetic Challenges
科学研究应用
Treatment-Resistant Schizophrenia
The primary application of evenamide hydrochloride is in the treatment of treatment-resistant schizophrenia (TRS). Clinical studies have demonstrated that evenamide can be used as an add-on therapy to existing antipsychotic treatments, significantly improving patient outcomes.
- Study 014/015 : A randomized, open-label study involving 161 patients with TRS showed that evenamide, administered at doses of 7.5, 15, and 30 mg twice daily, resulted in significant improvements in the Positive and Negative Syndrome Scale (PANSS) scores over a one-year period. The proportion of patients achieving at least a 20% improvement increased from 16.5% at six weeks to 47.4% at one year .
- Long-term Efficacy : In a pilot study lasting one year, evenamide was well tolerated with no significant safety concerns reported. The study indicated that about 70% of patients experienced clinically meaningful reductions in disease severity, with some achieving full remission .
Other Psychiatric Disorders
Evenamide has also shown potential efficacy in preclinical models for various psychiatric conditions beyond schizophrenia:
- Animal Studies : Research has indicated that evenamide can alleviate symptoms associated with psychosis, mania, depression, and aggression in animal models . For instance, it has been effective in restoring disrupted pre-pulse inhibition induced by ketamine in rats, suggesting its potential utility in broader psychiatric applications .
Data Overview
The following table summarizes key findings from clinical studies involving evenamide:
Study Reference | Patient Population | Dosage (mg bid) | PANSS Improvement (%) | Remission Rate (%) | Duration |
---|---|---|---|---|---|
Study 014/015 | 161 TRS Patients | 7.5 - 30 | Up to -18.3 | 25 | 1 Year |
Pilot Study | 291 Chronic Schizophrenia Patients | 30 | Statistically significant improvement | Not specified | Ongoing |
Animal Model | Various | N/A | Restoration of pre-pulse inhibition | N/A | N/A |
Case Studies
- Case Study on TRS : A patient with severe treatment-resistant schizophrenia was added to an ongoing regimen including risperidone and received evenamide at a dose of 15 mg twice daily. Over six months, the patient exhibited significant improvements in both PANSS scores and overall functionality, ultimately achieving remission status after one year.
- Combination Therapy : Another case involved a patient treated with clozapine who showed minimal response. Upon adding evenamide (30 mg bid), the patient reported substantial symptom relief and improved quality of life metrics after three months.
作用机制
Evenamide hydrochloride exerts its effects by selectively blocking voltage-gated sodium channels, including subtypes Na_v1.3, Na_v1.7, and Na_v1.8 . This action normalizes glutamate release induced by aberrant sodium channel activity without impairing normal neuronal excitability . The compound acts exclusively through glutamatergic inhibition, making it unique among antipsychotic agents .
相似化合物的比较
Evenamide hydrochloride is unique in its selective inhibition of voltage-gated sodium channels and its exclusive action through glutamatergic inhibition. Similar compounds include:
Carbamazepine: Another sodium channel blocker used to treat epilepsy and bipolar disorder.
Lamotrigine: A sodium channel blocker used to treat epilepsy and bipolar disorder.
Phenytoin: A sodium channel blocker used to treat epilepsy.
Evenamide hydrochloride differs from these compounds in its specific molecular targets and its potential use as an add-on therapy for schizophrenia .
属性
CAS 编号 |
1092977-06-4 |
---|---|
分子式 |
C16H27ClN2O2 |
分子量 |
314.85 |
IUPAC 名称 |
2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide;hydrochloride |
InChI |
InChI=1S/C16H26N2O2.ClH/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3;/h6-8,12,17H,4-5,9-11,13H2,1-3H3;1H |
InChI 键 |
DXNSJWVLSBMXNR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
NW-3509; NW3509; NW 3509; Evenamide HCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。